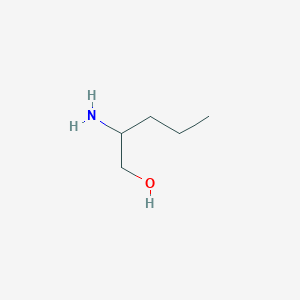

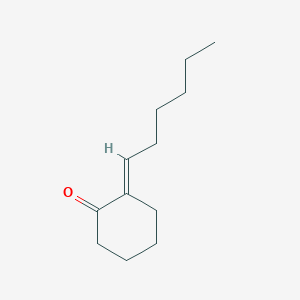

Hydrocinnamic-2,2-D2 acid

Übersicht

Beschreibung

Hydrocinnamic acids, including Hydrocinnamic-2,2-D2 acid, are a class of polyphenolic compounds that originate from the Mavolanate-Shikimate biosynthesis pathways in plants. They are known for their potent antioxidant and anti-inflammatory properties and have shown potential therapeutic benefits in experimental diabetes, hyperlipidemia, and obesity-related health complications .

Synthesis Analysis

The synthesis of hydrocinnamic acids can be achieved through various methods, including reductive or oxidative reactions, rearrangements, catalytic reactions, or electrochemical conversion. These methods are systematically presented, providing a comprehensive overview of constructive and destructive routes to obtain hydrocinnamic acids .

Molecular Structure Analysis

The molecular structure of hydrocinnamic acids significantly influences their biological activity. Structural features such as the presence of an unsaturated bond on the side chain and modifications on the aromatic ring, including the number and position of hydroxy groups, are vital for their antioxidant activity. The presence of ortho-dihydroxy phenyl groups (catechol moiety) is particularly important for antioxidant activity .

Chemical Reactions Analysis

Hydrocinnamic acids exhibit prooxidant activity in the presence of Cu(II) ions, leading to DNA damage. The electron transfer between hydrocinnamic acids and Cu(II) ions plays a crucial role in this process. The structure-activity relationship indicates that compounds with specific functional groups, such as ortho-dihydroxyl or 4-hydroxy-3-methoxyl groups, show higher DNA damaging activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrocinnamic acids, such as their redox potential, lipid solubility, and dissociation constant, are closely related to their antioxidant activity. These properties can be modified to improve their cellular absorption and expand their use in lipophilic media. For instance, esterification of hydrocinnamic acids has been shown to increase their lipophilicity and antioxidant properties, which in turn enhances their protective activity against oxidative stress in neuronal cells .

Wissenschaftliche Forschungsanwendungen

Natural Sources and Dietary Intake

Hydroxycinnamic acid derivatives, including hydrocinnamic acid, are polyphenolic compounds widely distributed in plants. They originate from the Mavolanate-Shikimate biosynthesis pathways, contributing to a significant portion of the phenolic compounds in our diet. These compounds are found in high concentrations in fruits, vegetables, tea, cocoa, and wine, with a diet rich in hydroxycinnamic acids associated with beneficial health effects, such as reduced risk of cardiovascular disease. The impact on health depends on their intake and pharmacokinetic properties, highlighting the importance of understanding their chemistry, biosynthesis, natural sources, dietary intake, and pharmacokinetic properties for potential therapeutic benefits (El‐Seedi et al., 2012).

Antioxidant Activities

Hydroxycinnamic acid derivatives are known for their potent antioxidant and anti-inflammatory properties. They have shown potential therapeutic benefits in experimental diabetes and hyperlipidemia, suggesting their valuable role in the treatment of obesity-related health complications. In adipose tissues, these compounds inhibit macrophage infiltration and activation of nuclear factor κB, reduce proinflammatory adipokines, and increase secretion of the anti-inflammatory agent adiponectin. Furthermore, they prevent adipocyte differentiation and lower lipid profiles, highlighting their diverse mechanisms in reducing obesity and associated adverse health effects (Alam et al., 2016).

Bioavailability and Metabolism

The bioavailability of hydroxycinnamic acids largely depends on absorption and metabolism in the enterohepatic circulation, with gut microbiota playing a crucial role. Studies indicate that derivatives like caffeic acid, ferulic acid, and their esters are metabolized by gut microbiota through decarboxylation and hydrogenation, suggesting the human small intestinal epithelium's role in their metabolism and bioavailability. These findings are essential for understanding how dietary hydroxycinnamic acids contribute to health benefits and their potential therapeutic applications (Shen et al., 2020).

Chemical Synthesis and Applications

Recent advancements in chemical synthesis have led to the development of hydrocinnamic acid derivatives with improved properties. For instance, derivatives containing alkyl dihydrazide have been synthesized, showing potential applications in enhancing the crystallization of poly(L-lactide) (PLLA) resin. These derivatives, acting as heterogeneous nucleating agents, significantly enhance PLLA's crystallization, indicating their role in polymer science and engineering (Hu et al., 2021).

Zukünftige Richtungen

Hydrocinnamic acid and its derivatives have demonstrated broad-spectrum and effective antibacterial effects as well as antibiotic resistance-modifying activity . They have been characterized for their antimicrobial action against Escherichia coli . Furthermore, dual and triple combinations of these molecules with the antibiotics chloramphenicol and amoxicillin have been investigated . Future research may focus on enhancing the production of hydrocinnamic acid and optimizing extraction techniques .

Eigenschaften

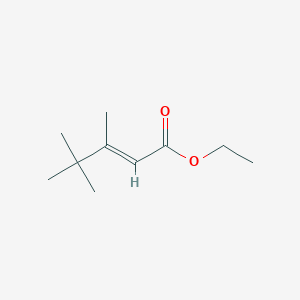

IUPAC Name |

2,2-dideuterio-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIIGOLPHOKFCH-RJSZUWSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

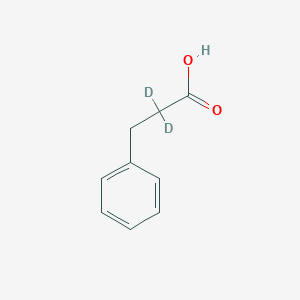

Isomeric SMILES |

[2H]C([2H])(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrocinnamic-2,2-D2 acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)